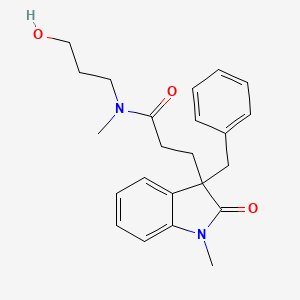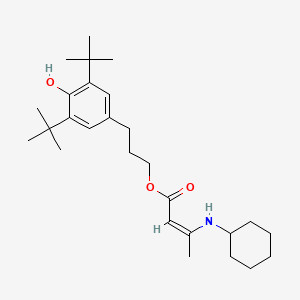
1-(2,3-dihydro-1H-inden-2-yl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1H-inden-2-yl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
作用機序
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine is complex and not yet fully understood. It has been found to interact with a variety of receptors in the brain and other tissues, including serotonin and dopamine receptors. It has also been shown to modulate the activity of certain enzymes and ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific context in which it is used. In general, this compound has been found to have effects on neurotransmitter release, synaptic plasticity, and cell signaling pathways. It has also been shown to modulate immune responses and have potential anti-cancer properties.
実験室実験の利点と制限
One advantage of using 1-(2,3-dihydro-1H-inden-2-yl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine in lab experiments is its versatility. This compound can be used in a variety of contexts, from studying the function of specific receptors to investigating the potential therapeutic effects of this compound in disease models. However, one limitation is that the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 1-(2,3-dihydro-1H-inden-2-yl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine. One area of interest is in further elucidating the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies. Additionally, there is potential for this compound to be used in combination with other drugs or therapies to enhance their efficacy. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in the context of long-term use.
合成法
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine involves a multi-step process that has been refined over the years. One common method involves the reaction of 2,3-dihydroindene with tetrahydrofuran-3-carboxylic acid, followed by the addition of piperazine and a carbodiimide coupling agent. The resulting compound can then be purified through a variety of techniques, such as column chromatography or recrystallization.
科学的研究の応用
1-(2,3-dihydro-1H-inden-2-yl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine has been used in a wide range of scientific research applications. One major area of interest is in the field of neuroscience, where this compound has been found to have potential as a therapeutic agent for a variety of neurological disorders. It has also been studied for its potential anti-cancer properties, as well as its ability to modulate immune responses.
特性
IUPAC Name |
[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-18(16-5-10-22-13-16)20-8-6-19(7-9-20)17-11-14-3-1-2-4-15(14)12-17/h1-4,16-17H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDGUFUBWIKDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(CC2)C3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5328970.png)
![4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328977.png)


![4-{[2-(3,4-dimethoxyphenyl)ethyl][1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5328999.png)
![7-[(2S)-2-amino-3,3-dimethylbutanoyl]-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5329005.png)

![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329022.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B5329029.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5329039.png)

![N-[4-(diethylamino)benzyl]-1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5329066.png)
![1-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5329069.png)
![2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5329074.png)